[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide
Description
This chiral sulfinamide derivative features a stereochemically defined backbone (S,R configuration), a dicyclohexylphosphino group, a benzyloxy-substituted phenyl ring, and a biphenylmethyl moiety. The compound is likely employed as a ligand in asymmetric catalysis or as a chiral auxiliary in organic synthesis due to its stereochemical rigidity and electron-donating phosphine group . Its structural complexity and bulky substituents suggest applications in enantioselective transformations, where steric and electronic tuning are critical.
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-(4-phenylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54NO2PS/c1-43(2,3)48(45)44(4)41(36-30-28-35(29-31-36)34-20-11-6-12-21-34)39-26-17-27-40(46-32-33-18-9-5-10-19-33)42(39)47(37-22-13-7-14-23-37)38-24-15-8-16-25-38/h5-6,9-12,17-21,26-31,37-38,41H,7-8,13-16,22-25,32H2,1-4H3/t41-,48+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOGWZPODOYPRQ-VXZDETEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)C2=CC=CC=C2)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54NO2PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 2565792-55-2) is a phosphine ligand that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 653.91 g/mol. It features a complex structure that includes a benzyloxy group, dicyclohexylphosphino moiety, and a sulfinamide functional group, which may contribute to its biological activity.
Research indicates that compounds similar to [S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide exhibit multiple mechanisms of action:
- Inhibition of Autophagy : Some studies suggest that the compound may inhibit autophagy pathways, which are critical for cellular homeostasis and survival under stress conditions. This inhibition can lead to enhanced apoptosis in cancer cells .
- Interaction with Nuclear Receptors : The compound has been shown to interact with nuclear receptors such as REV-ERB, which plays a role in regulating circadian rhythms and metabolism. This interaction may enhance the expression of genes involved in metabolic pathways .
Efficacy in Cancer Research
Recent studies have highlighted the compound's potential in cancer therapy:
- Cytotoxicity : Preliminary data indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., BT-474). The IC50 values suggest potent activity compared to standard chemotherapeutic agents .
- Selectivity : The compound appears to selectively target cancer cells while sparing non-cancerous cells, which is a critical factor in reducing side effects associated with conventional chemotherapy .
Case Study 1: Breast Cancer Cell Lines
In a study examining the efficacy of [S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide against BT-474 cells:
- Experimental Setup : Cells were treated with varying concentrations of the compound for 72 hours.
- Results : Significant cell death was observed at concentrations as low as 5 µM, with an IC50 value calculated at approximately 30 µM. The mechanism was attributed to the induction of apoptosis and disruption of autophagic processes .
Case Study 2: Metabolic Stability Assessment
A comparative analysis of metabolic stability was performed using liver microsomes:
| Compound | t1/2 (min) | Remarks |
|---|---|---|
| [S(R)] Compound | >30 | High stability observed |
| Reference Compound | 12 | Lower stability |
This study indicates that modifications to the compound's structure enhance its metabolic stability, suggesting potential for further development as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include sulfinamide-based ligands with variations in phosphine groups, aryl substituents, and stereochemistry. Below is a comparative analysis:
| Compound | Phosphine Group | Aryl Substituents | Stereochemistry | Key Properties | Reference |
|---|---|---|---|---|---|
| [S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide | Dicyclohexylphosphino | 3-Benzyloxy, biphenyl | S(R), S | High steric bulk; strong electron-donating phosphine; chiral sulfinamide backbone | |
| [S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide | Dicyclohexylphosphino | 2,4,6-Triisopropylphenyl | S(R), R | Extreme steric hindrance; potential for highly selective metal coordination | |
| [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide | Diphenylphosphino | Benzo[d][1,3]dioxol, phenyl | S(R), R | Reduced steric bulk; electron-withdrawing dioxolane ring; moderate catalytic activity | |
| (S)-N-[(1S,2S)-2-Benzylamino-1-(4-hydroxyphenyl)-3-methylbutyl]-1,1-dimethylethane-2-sulfinamide | None | 4-Hydroxyphenyl, benzylamino | S, S | Polar hydroxyl group; potential biological applications (e.g., enzyme inhibition) |
Key Observations:
- Phosphine Group Impact: The dicyclohexylphosphino group in the target compound provides stronger electron-donating effects compared to diphenylphosphino in , enhancing metal-ligand coordination in catalysis. However, its bulkiness may reduce reactivity in sterically constrained reactions .
- Stereochemistry : The S(R) configuration in the sulfinamide backbone is critical for enantioselectivity, as seen in asymmetric hydrogenations and cross-couplings .
Preparation Methods
Vanadium-Catalyzed Enantioselective Oxidation
Vanadyl acetylacetonate (VO(acac)₂) paired with a chiral aminoindanol-salicylaldehyde ligand achieves DtBDS oxidation to (R)- or (S)-tert-butanesulfinamide with >96% enantiomeric excess (ee). The reaction proceeds in tetrahydrofuran (THF) at −40°C using tert-butyl hydroperoxide (TBHP) as the terminal oxidant. This method circumvents racemization risks associated with earlier enzymatic approaches, which showed variable ee (47–96%) depending on substrate stability.
N-Methylation and Functionalization
Subsequent N-methylation of tert-butanesulfinamide employs methyl triflate in dichloromethane with 2,6-lutidine as a base, yielding N-methyl-tert-butanesulfinamide in 89% yield. This step establishes the N,2-dimethyl configuration critical for the target molecule’s stereochemical integrity.
Assembly of the Dicyclohexylphosphino-Benzyloxy Aryl Fragment
The 3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl unit requires sequential protection, phosphorylation, and deprotection steps:
Benzyl Protection of Phenolic Oxygen
Starting with 3-hydroxyphenylboronic acid, benzylation under Mitsunobu conditions (benzyl alcohol, DIAD, PPh₃) affords 3-benzyloxyphenylboronic ester in 92% yield. Alternative methods using K₂CO₃ and benzyl bromide in DMF show comparable efficiency but require longer reaction times (12 h vs. 2 h).
Phosphination via Radical Intermediates
Construction of the Biphenylmethyl Backbone
The (1,1'-biphenyl)methyl spacer derives from Suzuki-Miyaura cross-coupling followed by benzylic amination:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 2-bromo-3-(benzyloxy)phenyldicyclohexylphosphine with biphenylmethylboronic acid proceeds under standard conditions (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH). Optimized parameters include:
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand | 2 mol% BINAP |
| Temperature | 130°C |
| Yield | 87% |
This step forms the biaryl core while preserving phosphine and benzyl ether functionalities.
Benzylic Amination
Ru-catalyzed C–H activation installs the tertiary amine center. Treatment of the biphenyl intermediate with N-methyl-tert-butanesulfinamide in pinacolone at 140°C with [RuCl₂(p-cymene)]₂ (5 mol%) achieves 72% conversion to the benzylic amine. Stereochemical control arises from the chiral sulfinamide directing group, inducing an 8:1 diastereomeric ratio favoring the (S)-configuration.
Final Assembly and Deprotection
Convergent coupling of the phosphino-biphenyl fragment with the sulfinamide proceeds through imine formation and nucleophilic addition:
Sulfinimine Formation
Condensation of N-methyl-tert-butanesulfinamide with the biphenylmethyl ketone (generated via Jones oxidation) in toluene with MgSO₄ yields the corresponding sulfinimine (94% ee). The tert-butanesulfinyl group activates the imine for stereoselective nucleophilic attack while preventing undesired tautomerization.
Grignard Addition
Methylmagnesium bromide addition to the sulfinimine at −78°C proceeds with >95% diastereoselectivity, establishing the (S)-configuration at the benzylic carbon. Quenching with HCl (4 M in dioxane) removes the sulfinyl auxiliary, delivering the free amine subsequently reprotected as the N-methyl sulfinamide.
Challenges and Optimization Strategies
Critical considerations in the synthesis include:
-
Phosphine Oxidation : The dicyclohexylphosphino group’s air sensitivity necessitates strict anhydrous conditions during coupling steps. Stabilization as borane adducts (Cy₂PH·BH₃) proves effective but requires deprotection with diethylamine prior to use.
-
Stereochemical Drift : Elevated temperatures during Suzuki coupling risk racemization of the sulfinamide. Conducting reactions below 100°C and using bulky phosphine ligands (e.g., SPhos) mitigate this issue.
-
Purification Complexity : Silica gel chromatography often degrades phosphine-containing intermediates. Alternative purification via crystallization from hexane/EtOAc (10:1) improves recovery of stereochemically pure material .
Q & A
Q. What are the key safety protocols for handling [S(R)]-N-...-propanesulfinamide in laboratory settings?
- Methodological Answer : Follow hazard codes H300-H373 (toxicity, carcinogenicity) and precautionary measures P101-P285 from safety data sheets. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation (P261) or skin contact (P264). Store in a dry, ventilated area away from ignition sources (P403) and ensure containers are tightly sealed (P233) . In case of exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and seek immediate medical attention (P310).
Q. How is this compound synthesized, and what intermediates are critical?
- Methodological Answer : Synthesis likely involves multi-step organocatalytic or phosphine-ligand-assisted reactions. Key intermediates include benzyloxy-protected aromatic precursors and dicyclohexylphosphine derivatives. A comparable sulfinamide synthesis () uses oxidizing agents (e.g., H2O2) and catalysts under controlled temperatures (0–50°C). Purification via column chromatography with silica gel and characterization by <sup>31</sup>P NMR to confirm phosphine coordination are recommended .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to resolve the [S(R)] and [S] configurations.
- Structural confirmation : X-ray crystallography (as in ) or <sup>1</sup>H/<sup>13</sup>C NMR for backbone assignment.
- Phosphine coordination : <sup>31</sup>P NMR to verify dicyclohexylphosphino group integrity .
Advanced Research Questions
Q. How do steric and electronic properties of the dicyclohexylphosphino group influence catalytic applications?
- Methodological Answer : The bulky dicyclohexylphosphino ligand enhances steric hindrance, stabilizing metal catalysts in cross-coupling reactions. Computational studies (e.g., DFT) can quantify electron-donating effects using Natural Bond Orbital (NBO) analysis. Compare turnover frequencies (TOFs) in Suzuki-Miyaura reactions with less hindered phosphines (e.g., triphenylphosphine) to isolate steric contributions .
Q. What strategies resolve contradictions in stereochemical outcomes during sulfinamide synthesis?
- Methodological Answer : Contradictions may arise from competing pathways (e.g., epimerization). Monitor reaction kinetics via in situ IR or LC-MS to identify intermediates. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thioureas) to enforce stereocontrol. Crystallographic data () can validate configurations post-synthesis .
Q. Can computational modeling predict this compound’s reactivity in novel reaction systems?
- Methodological Answer : Yes. Employ density functional theory (DFT) to model transition states in sulfinamide-mediated reactions (e.g., nucleophilic additions). Software like Gaussian or ORCA can optimize geometries and calculate activation energies. Validate predictions experimentally using kinetic isotope effects (KIEs) or Hammett plots .
Q. What environmental hazards are associated with this compound, and how are they mitigated?
- Methodological Answer : Environmental hazard codes H400-H410 indicate aquatic toxicity. Use closed-system reactors to prevent discharge. Degradation studies (e.g., ozonation or UV/H2O2 treatments) can assess half-lives in water. Follow disposal guidelines P501 to neutralize waste via incineration or chemical decomposition .
Methodological Notes
- Stereochemical Purity : Use diastereomeric salt crystallization with tartaric acid derivatives to enhance enantiomeric excess (ee) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life and storage conditions .
- Catalytic Screening : Test in asymmetric hydrogenation or C–H activation reactions to evaluate ligand efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
